Trimethyloxonium-d9 Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyloxonium-d9 Tetrafluoroborate is a deuterated version of trimethyloxonium tetrafluoroborate, a powerful methylating agent. This compound is often used in organic synthesis for the methylation of various functional groups, including hydroxyl and carboxyl groups. The deuterated version is particularly useful in research involving isotopic labeling and tracing.
Mechanism of Action
Target of Action
Trimethyloxonium Tetrafluoroborate, also known as Meerwein’s salt , is a strong methylating agent . It is a synthetic equivalent of CH+3 , and its primary targets are hydroxyl and amino groups, where it acts as a methylating agent .
Mode of Action
The compound interacts with its targets by transferring a methyl group to them . This methylation process changes the chemical structure of the target molecule, which can significantly alter its properties and functions .
Biochemical Pathways
The methylation process affects various biochemical pathways. For instance, it is used in the esterification of carboxylic acids . This reaction results in the formation of esters, which are crucial in many biological processes, including lipid metabolism.
Result of Action
The primary result of the action of Trimethyloxonium-d9 Tetrafluoroborate is the methylation of target molecules. This can lead to changes in the molecular and cellular functions of these targets. For example, the methylation of carboxylic acids results in the formation of esters .
Action Environment
The action of this compound is influenced by environmental factors. It is a white solid that rapidly decomposes upon exposure to atmospheric moisture . Therefore, it should be stored in an inert atmosphere at -20 °C to maintain its stability . Its high reactivity and sensitivity to moisture make it necessary to handle this compound with care .
Biochemical Analysis
Biochemical Properties
Trimethyloxonium-d9 Tetrafluoroborate plays a crucial role in biochemical reactions as a strong electrophilic methylating agent. It interacts with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The compound’s primary function is to transfer a methyl group to nucleophilic sites on these biomolecules, thereby modifying their structure and function. For instance, it can methylate carboxylic acids to form esters, a reaction that is particularly useful in the synthesis of complex organic molecules . Additionally, this compound can methylate amines and thiols, leading to the formation of methylated derivatives that can alter the activity of enzymes and proteins .
Cellular Effects
This compound influences various cellular processes by modifying key biomolecules. Its methylating activity can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the methylation of DNA by this compound can lead to changes in gene expression, potentially activating or silencing specific genes . This can have downstream effects on cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the methylation of proteins and enzymes can alter their activity, stability, and interactions with other cellular components, thereby influencing metabolic pathways and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the transfer of a methyl group to nucleophilic sites on biomolecules. This process involves the formation of a highly reactive oxonium ion, which can readily donate a methyl group to nucleophiles such as carboxylates, amines, and thiols . The resulting methylated products can have altered chemical and biological properties. For example, the methylation of DNA can inhibit the binding of transcription factors, thereby regulating gene expression . Similarly, the methylation of proteins can affect their enzymatic activity, stability, and interactions with other proteins and cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be highly sensitive to moisture and must be stored under an inert atmosphere to prevent hydrolysis . Over time, exposure to atmospheric moisture can lead to the degradation of this compound, resulting in the formation of methanol and other byproducts . These degradation products can have different biochemical properties and may affect the long-term outcomes of experiments. Therefore, it is essential to handle and store the compound properly to maintain its efficacy in biochemical studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can effectively methylate target biomolecules without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . These adverse effects are likely due to the excessive methylation of critical biomolecules, leading to the disruption of cellular functions and metabolic pathways . Therefore, it is crucial to determine the optimal dosage for specific applications to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways through its methylating activity. It can interact with enzymes and cofactors involved in methylation reactions, such as methyltransferases . The compound’s ability to transfer a methyl group to nucleophilic sites on biomolecules can influence metabolic flux and alter the levels of specific metabolites . For example, the methylation of carboxylic acids can lead to the formation of methyl esters, which can participate in different metabolic pathways and affect the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s high reactivity and sensitivity to moisture necessitate careful handling to ensure its stability and efficacy . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its methylating activity and the resulting biochemical effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the methylation of nuclear proteins and DNA can occur within the nucleus, leading to changes in gene expression and chromatin structure . Similarly, the methylation of cytoplasmic proteins can influence metabolic pathways and cellular signaling . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and optimizing its use in research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyloxonium-d9 Tetrafluoroborate can be synthesized by reacting boron trifluoride diethyl etherate with dimethyl ether in the presence of deuterium oxide. The reaction is typically carried out in a dry, inert atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at low temperatures, and the product is isolated by filtration and dried under nitrogen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The product is often stored in sealed containers under an inert atmosphere to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Trimethyloxonium-d9 Tetrafluoroborate primarily undergoes methylation reactions. It is a strong electrophile and can transfer a methyl group to nucleophiles such as alcohols, amines, and carboxylic acids .
Common Reagents and Conditions
Common reagents used with this compound include dimethyl ether, boron trifluoride, and various nucleophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the compound .
Major Products
The major products of reactions involving this compound are methylated derivatives of the nucleophiles. For example, methylation of alcohols produces methyl ethers, while methylation of carboxylic acids yields methyl esters .
Scientific Research Applications
Trimethyloxonium-d9 Tetrafluoroborate has a wide range of applications in scientific research:
Biology: Employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Acts as a catalyst in polymerization reactions and in the production of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Trimethyloxonium Tetrafluoroborate: The non-deuterated version, commonly used in similar applications.
Triethyloxonium Tetrafluoroborate: Another strong methylating agent with similar properties but different alkyl groups.
Uniqueness
Trimethyloxonium-d9 Tetrafluoroborate is unique due to its deuterium content, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the compound’s pathway and interactions in various chemical and biological systems .
Properties
CAS No. |
89909-32-0 |
---|---|
Molecular Formula |
C₃D₉BF₄O |
Molecular Weight |
156.96 |
Synonyms |
NSC 528455-d9; Trimethyloxonium-d9 Fluoroborate; Trimethyloxonium-d9 Tetrafluoroborate(1-); Tri(methyl-d3)oxonium-d9 Fluoroborate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.